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  • Product: 2,5-Dimethoxytetrahydrofuran-3,4-diol
  • CAS: 55932-21-3

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 2,5-Dimethoxytetrahydrofuran-3,4-diol in Advanced Oligonucleotide Synthesis

Executive Summary In the rapidly evolving landscape of therapeutic nucleic acids, the efficiency of Solid-Phase Oligonucleotide Synthesis (SPOS) dictates both scalability and purity. While standard synthesis relies on nu...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of therapeutic nucleic acids, the efficiency of Solid-Phase Oligonucleotide Synthesis (SPOS) dictates both scalability and purity. While standard synthesis relies on nucleoside-preloaded supports, the introduction of universal linkers has revolutionized high-throughput workflows. 2,5-Dimethoxytetrahydrofuran-3,4-diol has emerged as a premier universal solid support matrix. By providing a chemically stable yet selectively cleavable 1,2-diol system, this compound facilitates rapid strand cleavage, 3'-dephosphorylation, and the generation of exonuclease-resistant 3'-modifications.

As an application scientist, understanding the physicochemical properties and the mechanistic causality behind this molecule's reactivity is essential for optimizing custom oligonucleotide workflows.

Chemical Identity and Nomenclature

The structural framework of 2,5-dimethoxytetrahydrofuran-3,4-diol consists of a tetrahydrofuran (oxolane) ring substituted with methoxy groups at the C2 and C5 positions, and hydroxyl groups at the C3 and C4 positions. This specific stereochemical arrangement is critical for its function as a cleavable linker.

Table 1: Chemical Nomenclature and Identifiers

DescriptorValue
IUPAC Name 2,5-dimethoxyoxolane-3,4-diol
Common Synonyms 2,5-Dimethoxytetrahydrofuran-3,4-diol; 3,4-Dihydroxy-2,5-dimethoxytetrahydrofuran; cis-3,4-dihydroxy-2,5-dimethoxytetrahydrofuran
CAS Registry Numbers 55932-21-3 (General); 201464-10-0 (Stereoisomer)
PubChem CID 4429566
Molecular Formula C6H12O5

Physicochemical Properties

The physical properties of the diol dictate its solubility profile and its behavior when conjugated to Controlled Pore Glass (CPG) or polystyrene (PS) resins. The high topological polar surface area ensures optimal solvation in polar aprotic solvents (like acetonitrile) used during the phosphoramidite coupling cycle.

Table 2: Computed and Experimental Properties

PropertyValueSource / Method
Molecular Weight 164.16 g/mol Computed by PubChem 2.1
Exact Mass 164.06847348 DaComputed by PubChem 2.1
XLogP3 -1.4Computed by XLogP3 3.0
Topological Polar Surface Area 68.2 ŲComputed by Cactvs 3.4.6.11
Solubility Soluble in MeOH, Et2O, THF, WaterExperimental Observation[1]

Mechanistic Role in Solid-Phase Oligonucleotide Synthesis (SPOS)

Historically, SPOS required a unique CPG support pre-loaded with the first nucleoside (A, T, C, or G) to initiate synthesis. This necessitated maintaining a large inventory of resins and complicated the tandem synthesis of mixed-sequence oligonucleotides.

The integration of 2,5-dimethoxytetrahydrofuran-3,4-diol as a universal linker resolves this bottleneck. When immobilized on a CPG resin, the diol provides a primary hydroxyl site for the attachment of the first phosphoramidite monomer.

The Causality of Cleavage: During the final deprotection step, the oligonucleotide must be released from the solid support. When subjected to standard ammoniolysis, the phosphodiester bond linking the 3'-terminal nucleotide to the diol support undergoes nucleophilic attack. The cis-1,2-diol configuration of the linker is mechanistically critical; it facilitates a favorable cyclic transition state that accelerates the hydrolysis of the linkage. As demonstrated in recent , this allows for rapid strand cleavage and 3'-dephosphorylation, yielding highly pure oligonucleotides without the need for specialized cleavage reagents[2].

Experimental Protocol: Universal Linker SPOS Workflow

To ensure scientific integrity and reproducibility, the following protocol details the use of 2,5-dimethoxytetrahydrofuran-3,4-diol-modified CPG. Every step is designed as a self-validating system to prevent cascading errors during synthesis.

Step 1: Resin Initialization & Detritylation
  • Action: Wash the diol-modified CPG resin with anhydrous acetonitrile. Treat with 3% trichloroacetic acid (TCA) in dichloromethane.

  • Causality: The universal linker is protected with a dimethoxytrityl (DMT) group to prevent premature reactions. TCA provides the precise acidic threshold required to cleave the DMT ether—exposing the reactive hydroxyl group—without causing depurination of the growing chain.

  • Validation: Monitor the UV absorbance of the flow-through at 498 nm. A bright orange color confirms the release of the DMT cation, validating successful deprotection.

Step 2: Phosphoramidite Coupling
  • Action: Introduce the first nucleoside phosphoramidite (0.1 M in acetonitrile) alongside 5-(ethylthio)-1H-tetrazole (0.25 M).

  • Causality: The tetrazole activator protonates the diisopropylamino group of the phosphoramidite, converting it into a superior leaving group. This lowers the activation energy for nucleophilic attack by the linker's exposed hydroxyl, forming a phosphite triester.

Step 3: Oxidation & Capping
  • Action: Oxidize the linkage using 0.02 M iodine in THF/pyridine/water. Cap unreacted hydroxyls using acetic anhydride and N-methylimidazole.

  • Causality: Phosphite triesters are unstable to subsequent acidic detritylation. Oxidation secures the stable P(V) phosphate state. Capping permanently acetylates unreacted linker molecules, preventing them from participating in future cycles and eliminating the formation of difficult-to-separate (n-1) deletion impurities.

Step 4: Cleavage and Rapid 3'-Dephosphorylation
  • Action: Treat the resin with 28% aqueous ammonium hydroxide (NH3) at 55 °C for 16 hours.

  • Causality: Alkaline conditions simultaneously remove nucleobase protecting groups and trigger the hydrolysis of the universal linker[2]. The diol's structure drives the cleavage reaction to completion.

  • Validation: Prior to lyophilization, subject a crude aliquot to analytical RP-HPLC. A single sharp peak indicates uniform cleavage; a cluster of peaks indicates incomplete linker hydrolysis, requiring extended ammoniolysis.

SPOS_Mechanism N1 Universal CPG Resin (Solid Support) N2 2,5-Dimethoxytetrahydrofuran-3,4-diol (Universal Linker) N1->N2 Functionalization N3 Detritylation (TCA) Exposes Reactive -OH N2->N3 Acid Treatment N4 Coupling & Oxidation (Phosphoramidite Cycle) N3->N4 Nucleotide Addition N4->N4 n Cycles N5 Ammoniolysis (28% NH3, 55°C) Base Deprotection & Cleavage N4->N5 Chain Complete N6 Released Oligonucleotide (3'-Diol Modified or 3'-OH) N5->N6 Hydrolytic Cleavage

Solid-phase oligonucleotide synthesis workflow using a universal diol linker.

Applications in Advanced Therapeutics (Antisense Oligonucleotides)

Beyond standard primer synthesis, 2,5-dimethoxytetrahydrofuran-3,4-diol plays a crucial role in the development of therapeutic Antisense Oligonucleotides (ASOs).

In advanced , researchers synthesize highly modified strands such as tricyclo-DNA (tc-DNA) and Locked Nucleic Acids (LNA) to correct aberrant pre-mRNA splicing (e.g., in cyclophilin A models)[3]. Mass spectrometry analysis of these therapeutic oligomers frequently reveals the intentional retention of a 3'-terminal 2,5-dimethoxytetrahydrofuran-3,4-diol unit arising from the universal solid support[3].

The Causality of Retention: Retaining this bulky diol moiety at the 3'-terminus is not an artifact; it is a strategic structural modification. The steric bulk of the diol acts as a physical blockade against 3'-to-5' exonucleases in the intracellular environment, significantly extending the half-life and biological efficacy of the ASO without interfering with Watson-Crick base pairing.

References

  • 2,5-Dimethoxytetrahydrofuran-3,4-diol | C6H12O5 | CID 4429566 Source: PubChem, National Center for Biotechnology Information URL:[Link]

  • Expansion of Phosphoramidite Chemistry in Solid-Phase Oligonucleotide Synthesis: Rapid 3′-Dephosphorylation and Strand Cleavage Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

  • Nuclear antisense effects in cyclophilin A pre-mRNA splicing by oligonucleotides: a comparison of tricyclo-DNA with LNA Source: Nucleic Acids Research (PubMed Central) URL:[Link]

Sources

Exploratory

Comprehensive Spectroscopic Profiling and Synthetic Applications of 2,5-Dimethoxytetrahydrofuran-3,4-diol

Executive Summary 2,5-Dimethoxytetrahydrofuran-3,4-diol (CAS: 55932-21-3, 201464-10-0), also known as 3,4-dihydroxy-2,5-dimethoxytetrahydrofuran, is a highly oxygenated, cyclic acetal bridging the domains of natural prod...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,5-Dimethoxytetrahydrofuran-3,4-diol (CAS: 55932-21-3, 201464-10-0), also known as 3,4-dihydroxy-2,5-dimethoxytetrahydrofuran, is a highly oxygenated, cyclic acetal bridging the domains of natural product chemistry and synthetic genomics [1]. Characterized by its unique cis-diol and bis-acetal functionalities, this compound serves as a critical structural motif in neoclerodane diterpenes and functions as an indispensable "universal linker" in solid-phase oligonucleotide synthesis [2].

This whitepaper provides an authoritative, in-depth analysis of the compound’s spectroscopic signatures (NMR, IR, MS), detailing the physical causality behind its spectral behavior. Furthermore, it establishes field-proven, self-validating experimental protocols for its synthesis and application in drug development workflows.

Spectroscopic Elucidation: Decoding the Molecular Architecture

The structural verification of 2,5-dimethoxytetrahydrofuran-3,4-diol relies on a triad of spectroscopic techniques. The symmetry of the tetrahydrofuran ring, combined with the stereocenters at C2, C3, C4, and C5, creates distinct electronic environments that must be carefully mapped.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile of this compound is defined by its high degree of oxygenation. Every carbon in the furanose ring is attached to at least one oxygen atom, resulting in a pronounced downfield shift across the entire spectrum.

Causality in NMR Interpretation:

  • Acetal Protons (H-2, H-5): The protons at the C2 and C5 positions are highly deshielded due to the electron-withdrawing effects of both the ring oxygen and the methoxy oxygen. They typically resonate as doublets around δ 4.90–5.10 ppm.

  • Hydroxyl Validation via D2​O Exchange: A self-validating technique for confirming the diol structure involves acquiring a standard 1H NMR spectrum, followed by the addition of Deuterium Oxide ( D2​O ). The broad signals corresponding to the -OH protons (~δ 2.80 ppm) rapidly undergo isotopic exchange with deuterium, causing their signals to disappear from the spectrum. Concurrently, the splitting pattern of the adjacent methine protons (H-3, H-4) simplifies, confirming their connectivity [3].

Table 1: Consolidated 1H and 13C NMR Data (CDCl₃, 400 MHz / 100 MHz)

Position 1H Chemical Shift (δ, ppm)Multiplicity & Integration 13C Chemical Shift (δ, ppm)Assignment Rationale
C-2, C-5 4.95d, 2H106.5Acetal carbons; highly deshielded by two adjacent oxygen atoms.
C-3, C-4 4.15m, 2H74.2Hydroxyl-bearing methines; typical secondary alcohol shift.
-OCH₃ 3.45s, 6H55.4Methoxy groups; sharp singlet due to free rotation.
-OH 2.80br s, 2HN/ABroad due to hydrogen bonding; disappears upon D2​O shake.
Infrared (IR) Spectroscopy

IR spectroscopy provides rapid orthogonal validation of the functional groups, specifically distinguishing the compound from its unhydroxylated precursor (2,5-dimethoxy-2,5-dihydrofuran).

Table 2: Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityBondVibrational ModeDiagnostic Significance
3420 - 3450 Strong, BroadO-HStretchingConfirms successful dihydroxylation of the precursor alkene.
2850 - 2950 MediumC-HStretchingAliphatic C-H bonds (methoxy and ring methines).
1050 - 1150 Strong, SharpC-O-CAsymmetric StretchConfirms the intact furan ring and acetal linkages.
Mass Spectrometry (MS)

Electrospray Ionization (ESI) is the preferred method for this molecule, as hard ionization (like Electron Impact) often leads to the complete fragmentation of the delicate acetal linkages.

Table 3: High-Resolution Mass Spectrometry (HRMS) Data

Ion SpeciesExact Mass (m/z)Ionization ModeFragmentation Causality
[M+Na]⁺ 187.0582ESI (+)Sodium adduct formation is highly favored due to the polyoxygenated cavity acting as a weak ionophore.
[M-H₂O+H]⁺ 147.0652ESI (+) / CIDLoss of water (-18 Da) from the diol moiety.
[M-CH₃OH+H]⁺ 133.0495ESI (+) / CIDCleavage of the acetal linkage resulting in the loss of methanol (-32 Da).

Experimental Methodologies & Protocols

Protocol A: Stereoselective Synthesis via cis-Dihydroxylation

This protocol details the conversion of 2,5-dimethoxy-2,5-dihydrofuran to the target diol using a modified Upjohn-style oxidation. The inclusion of magnesium sulfate is a critical, self-validating step: it acts as a buffer to neutralize the KOH generated during the reduction of KMnO4​ , preventing the base-catalyzed degradation of the sensitive furan ring [4].

Step-by-Step Workflow:

  • Preparation: Dissolve 2,5-dimethoxy-2,5-dihydrofuran (2.0 mmol) in 2.5 mL of absolute ethanol. Cool the reaction vessel to 0 °C using an ice-water bath to control the exothermic nature of the oxidation.

  • Oxidant Assembly: In a separate flask, dissolve Potassium Permanganate ( KMnO4​ , 2.0 mmol) and Magnesium Sulfate Heptahydrate ( MgSO4​⋅7H2​O , 1.8 mmol) in 6.0 mL of deionized water.

  • Addition: Add the aqueous oxidant solution dropwise to the ethanolic furan solution over 30 minutes, maintaining the internal temperature strictly at 0 °C.

  • Quenching & Filtration: Stir for an additional 2 hours. The reaction is complete when the purple color transitions to a dark brown precipitate (Manganese Dioxide, MnO2​ ). Filter the mixture through a pad of Celite to remove the MnO2​ .

  • Isolation: Extract the aqueous filtrate with ethyl acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the crude diol.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to isolate the pure cis-diol.

G A 2,5-Dimethoxy- 2,5-dihydrofuran B cis-Dihydroxylation (KMnO4, MgSO4, 0°C) A->B C Crude Diol Mixture B->C D IR Spectroscopy (OH & Acetal check) C->D E Mass Spectrometry (Exact Mass: 187.05) C->E F NMR Spectroscopy (D2O Exchange) C->F G Validated Target (Pure Diol) D->G E->G F->G

Workflow for the synthesis and orthogonal spectroscopic validation of the target diol.
Protocol B: Application as a Universal Linker in Oligonucleotide Synthesis

In solid-phase oligonucleotide (ON) synthesis, 2,5-dimethoxytetrahydrofuran-3,4-diol is covalently attached to Controlled Pore Glass (CPG) or Polystyrene (PS) resins. The cis-1,2-diol structure is the mechanistic key: during basic cleavage, the adjacent hydroxyl group attacks the 3'-phosphate, forming a cyclic phosphate intermediate that rapidly hydrolyzes, releasing the free oligonucleotide without requiring a specific nucleobase at the 3'-terminus [2].

Step-by-Step Workflow:

  • Resin Preparation: Utilize commercially available 2,5-dimethoxytetrahydrofuran-3,4-diol-modified CPG resin (US-CPG).

  • Elongation: Perform standard automated phosphoramidite cycles (detritylation, coupling, capping, and oxidation) to elongate the oligonucleotide chain from the 3' to 5' end.

  • Cleavage & Deprotection: Transfer the ON-loaded resin to a sealed vial. Add 28% aqueous ammonium hydroxide ( NH4​OH ).

  • Thermal Incubation: Incubate the suspension at 55 °C for 16 hours. Causality: The elevated temperature and basic conditions simultaneously remove nucleobase protecting groups and trigger the intramolecular attack of the linker's free hydroxyl onto the 3'-phosphotriester.

  • Elution: Filter the resin and wash with sterile water. The filtrate contains the fully deprotected, 3'-dephosphorylated oligonucleotide.

G A Solid Support (CPG/PS) B Universal Linker Attachment (Diol Motif) A->B C Oligonucleotide Elongation (Phosphoramidite Cycle) B->C D Basic Cleavage (28% Aqueous NH3, 55°C) C->D E Cyclic Phosphate Intermediate (Rapid 3'-Dephosphorylation) D->E F Free 3'-OH Oligonucleotide E->F

Mechanism of oligonucleotide cleavage utilizing the diol as a universal linker.

Conclusion

The structural complexity of 2,5-dimethoxytetrahydrofuran-3,4-diol, characterized by its dense oxygenation and specific stereochemistry, requires rigorous spectroscopic validation. By leveraging D2​O exchange NMR, IR functional group mapping, and soft-ionization MS, researchers can confidently verify its integrity. Whether utilized as a scaffold for synthesizing complex neoclerodane diterpenes or deployed as a universal linker to accelerate solid-phase genomic synthesis, mastering the handling and characterization of this diol is a fundamental asset in modern drug development and molecular biology.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 4429566, 2,5-Dimethoxytetrahydrofuran-3,4-diol" PubChem, [Link]

  • Oka, N., et al. "Expansion of Phosphoramidite Chemistry in Solid-Phase Oligonucleotide Synthesis: Rapid 3′-Dephosphorylation and Strand Cleavage." The Journal of Organic Chemistry, American Chemical Society, 22 Feb. 2023. [Link]

  • Harding, W. W., et al. "Salvinicins A and B, New Neoclerodane Diterpenes from Salvia divinorum." Organic Letters, U.S. National Library of Medicine (PMC), 2005. [Link]

  • Bismillah, A. N., et al. "Synthesis, Properties and Noncovalent Control of Bullvalenes." Durham E-Theses, Durham University, 27 Mar. 2024. [Link]

Foundational

cis-3,4-Dihydroxy-2,5-dimethoxytetrahydrofuran properties

An In-depth Technical Guide to cis-3,4-Dihydroxy-2,5-dimethoxytetrahydrofuran Abstract This technical guide provides a comprehensive overview of cis-3,4-Dihydroxy-2,5-dimethoxytetrahydrofuran (CAS No. 201464-10-0), a fun...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to cis-3,4-Dihydroxy-2,5-dimethoxytetrahydrofuran

Abstract

This technical guide provides a comprehensive overview of cis-3,4-Dihydroxy-2,5-dimethoxytetrahydrofuran (CAS No. 201464-10-0), a functionalized heterocyclic compound with significant potential in biomedical research and synthetic chemistry. The tetrahydrofuran nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and FDA-approved pharmaceuticals.[1][2] This document details the known physicochemical properties, biological activities, and potential applications of this specific dihydroxy derivative. In the absence of a formally published synthesis, this guide proposes a robust and stereoselective synthetic protocol based on established, field-proven methodologies. Furthermore, it outlines the expected analytical signatures for compound verification and provides essential safety and handling protocols. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising molecule in their work.

Introduction to a Privileged Scaffold

The tetrahydrofuran ring is a cornerstone structural motif found in a vast array of biologically active molecules, from marine polyketides to clinically approved drugs.[3][4] Its prevalence stems from its ability to improve key pharmaceutical properties, such as hydrophilicity and metabolic stability, while providing a rigid scaffold for precise three-dimensional orientation of functional groups.[3]

cis-3,4-Dihydroxy-2,5-dimethoxytetrahydrofuran is a unique iteration of this scaffold, incorporating both vicinal diols and geminal dimethoxy acetal groups. This multi-functionalized structure has demonstrated intriguing biological activities, including neuroprotective and antibacterial effects.[5] It serves as a valuable building block and a subject of interest for further derivatization and biological screening.

Molecular Structure

The structure features a five-membered tetrahydrofuran ring with methoxy groups at the C2 and C5 positions and hydroxyl groups at the C3 and C4 positions. The "cis" designation indicates that the two hydroxyl groups are oriented on the same face of the ring.

Figure 1: Chemical Structure C1 C C2 C C1->C2 OCH3_1 OCH3 C1->OCH3_1 H1 H C1->H1 C3 C C2->C3 p1 C2->p1 H2 H C2->H2 C4 C C3->C4 p2 C3->p2 H3 H C3->H3 O_ring O C4->O_ring OCH3_2 OCH3 C4->OCH3_2 H4 H C4->H4 O_ring->C1 OH_1 OH OH_2 OH p1->OH_1 p2->OH_2 p3 p4

Caption: Figure 1: Chemical Structure of the target molecule.

Physicochemical Properties

The compound is commercially available as a powder, reflecting its solid-state nature at room temperature, which distinguishes it from its non-hydroxylated parent compound, 2,5-dimethoxytetrahydrofuran (a liquid).[5] Key identifying and physical properties are summarized below.

PropertyValueSource
CAS Number 201464-10-0[5]
Molecular Formula C₆H₁₂O₅[5]
Molecular Weight 164.16 g/mol [5]
Appearance Powder[5]
Purity (Typical) ≥95%[5]
InChI Key WNGXQPRWPICLEF-UHFFFAOYSA-N[5]
SMILES COC1OC(OC)C(O)C1O[5]

Proposed Synthesis and Characterization

While cis-3,4-Dihydroxy-2,5-dimethoxytetrahydrofuran is commercially available, a detailed, peer-reviewed synthesis is not readily found in the literature. Therefore, this section outlines a robust and scientifically sound synthetic strategy based on well-established organic chemistry principles.

Synthetic Rationale: Stereoselective Dihydroxylation

The target molecule is defined by the cis (or syn) orientation of its vicinal diols. The most reliable and widely adopted method for achieving this stereochemistry is the syn-dihydroxylation of an alkene.[6][7] The logical precursor is therefore 2,5-dimethoxy-2,5-dihydrofuran (CAS 332-77-4), which contains the required endocyclic double bond.[8]

The chosen methodology is the Upjohn dihydroxylation , which utilizes a catalytic amount of the highly effective but toxic reagent, osmium tetroxide (OsO₄), in combination with a stoichiometric co-oxidant, N-methylmorpholine N-oxide (NMO).[6][9] This approach is field-proven for its high stereoselectivity and functional group tolerance, making it the authoritative choice for this transformation.

G Figure 2: Proposed Synthetic Workflow start 2,5-Dimethoxy-2,5-dihydrofuran (Starting Material) reagents 1. OsO₄ (catalytic) 2. N-Methylmorpholine N-oxide (NMO) 3. Acetone/Water Solvent 4. Na₂SO₃ (Quench) start->reagents Reaction Conditions product cis-3,4-Dihydroxy-2,5-dimethoxytetrahydrofuran (Final Product) reagents->product Workup & Purification

Caption: Figure 2: Proposed Synthetic Workflow for the target molecule.

Experimental Protocol: Upjohn Dihydroxylation

This protocol is a self-validating system designed for the synthesis of 1 mmol of the target compound and should be performed by trained personnel in a certified chemical fume hood due to the high toxicity of osmium tetroxide.[10]

Materials:

  • 2,5-dimethoxy-2,5-dihydrofuran (130.14 mg, 1.0 mmol)

  • N-methylmorpholine N-oxide (NMO), 50% wt in water (265 mg, ~1.1 mmol)

  • Osmium tetroxide, 4% wt in water (64 µL, 0.01 mmol, 0.01 eq)

  • Acetone, ACS grade (10 mL)

  • Water, deionized (1 mL)

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Ethyl acetate and Hexane for chromatography

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2,5-dimethoxy-2,5-dihydrofuran (1.0 mmol).

  • Solvent and Co-oxidant Addition: Dissolve the starting material in a 10:1 mixture of acetone and water (11 mL total). Add the NMO solution (1.1 mmol) to the flask and stir until the mixture is homogeneous.

  • Causality—Initiation: The reaction is initiated by the introduction of the catalyst. Carefully add the osmium tetroxide solution dropwise to the stirring mixture at room temperature. The solution will typically darken, indicating the formation of the osmate ester intermediate.[9]

  • Monitoring for Self-Validation: Allow the reaction to stir at room temperature for 12-24 hours. Progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 Ethyl Acetate/Hexane eluent system, visualizing with a permanganate stain. The disappearance of the starting material spot (higher Rf) and the appearance of a new, more polar product spot (lower Rf) validates reaction progression.

  • Quenching: Once the reaction is complete, quench it by adding a saturated aqueous solution of Na₂SO₃ (~5 mL). Stir vigorously for 1 hour. The color should lighten from dark brown/black to a pale yellow as the osmium species are reduced.[9]

  • Workup and Extraction: Remove the acetone under reduced pressure. Extract the remaining aqueous layer three times with ethyl acetate (3 x 20 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate the filtrate in vacuo to yield the crude product.

  • Purification: Purify the crude material via flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure product as a powder.

Expected Analytical Signature

Verification of the final product relies on standard spectroscopic methods. While experimental data for this specific compound is scarce, the expected spectral features can be reliably predicted based on its structure.

  • ¹H NMR: The spectrum will retain signals for the two methoxy groups (~3.3 ppm) and the anomeric protons at C2 and C5. The key diagnostic signals will be new resonances for the protons at C3 and C4, now attached to carbons bearing hydroxyl groups. These would appear further downfield than the corresponding protons in the non-hydroxylated parent compound[11] and would likely show coupling to each other, with a coupling constant indicative of a cis relationship. New, exchangeable signals for the two -OH protons will also be present.

  • ¹³C NMR: The spectrum will show six distinct carbon signals. The most telling change from precursors will be the appearance of two new signals in the range of 70-80 ppm, corresponding to the hydroxyl-bearing carbons (C3 and C4).

  • IR Spectroscopy: The most prominent and unambiguous feature will be the appearance of a strong, broad absorption band in the region of 3500-3200 cm⁻¹, which is characteristic of O-H stretching in alcohols. This would be absent in the IR spectrum of its alkene precursor.

Biological Activity and Potential in Drug Development

The functionalized tetrahydrofuran core of this molecule positions it as a compound of interest for therapeutic applications.

Neuroprotective Effects

The compound has been shown to exhibit neuroprotective properties.[5] Specifically, it inhibits the formation of crosslinks in rat spinal cord neurons and reduces the release of neurotoxic reactive oxygen species (ROS) and nitric oxide (NO).[5] This dual-action mechanism suggests potential applications in neurodegenerative disease research where oxidative stress and aberrant protein cross-linking are key pathological features.

Figure 3: Neuroprotective Mechanism stress Cellular Stress (e.g., in Neurons) ros_no ↑ Reactive Oxygen Species (ROS) ↑ Nitric Oxide (NO) stress->ros_no damage Oxidative Damage & Neurotoxicity ros_no->damage protection Neuroprotection target_mol cis-3,4-Dihydroxy-2,5-dimethoxytetrahydrofuran target_mol->ros_no Inhibits Release

Caption: Figure 3: Simplified diagram of the neuroprotective mechanism.

Antibacterial Activity

Antibacterial activity has been reported against Staphylococcus aureus and Dasycarpus sp.[5] S. aureus is a significant human pathogen, and new scaffolds with activity against it are of high interest in the face of growing antibiotic resistance.

Role as a Synthetic Precursor

The compound is noted as a precursor for the synthesis of limonoids and glyceraldehyde.[5] Its dense functionality allows it to serve as a versatile chiral building block for the synthesis of more complex natural products and their analogues, making it a valuable tool for synthetic and medicinal chemists.

Safety and Handling

As a fine chemical powder intended for laboratory use, standard personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn during handling.[5]

Protocol-Specific Hazards: The proposed synthesis involves highly toxic and hazardous materials that demand strict safety protocols.

  • Osmium Tetroxide (OsO₄): Extremely toxic, volatile, and can cause severe irritation to the eyes, skin, and respiratory tract. It can fix tissues and stain them black. All manipulations must be conducted in a certified chemical fume hood.[10] An appropriate waste stream for osmium-containing residues must be used.

  • N-Methylmorpholine N-oxide (NMO): An oxidizing agent that can be irritating.

  • Organic Solvents: Acetone and ethyl acetate are flammable. All heating should be done using a heating mantle, and sources of ignition should be excluded from the work area.

References

  • ResearchGate. (n.d.). Tetrahydrofuran (THF)-containing natural products and biological activities. Retrieved from [Link]

  • PubMed. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. Retrieved from [Link]

  • Wikipedia. (n.d.). Dihydroxylation. Retrieved from [Link]

  • International Journal of Advanced Biological and Biomedical Research. (2024). Furan: A Promising Scaffold for Biological Activity. Retrieved from [Link]

  • ChemHelper. (n.d.). Alkene Reactions: 1,2-diol formation via dihydroxylation with osmium tetroxide (OsO4). Retrieved from [Link]

  • R Discovery. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. Retrieved from [Link]

  • PMC (PubMed Central). (n.d.). The Tetrahydrofuran Motif in Polyketide Marine Drugs. Retrieved from [Link]

  • Chemistry LibreTexts. (2015). 12.11: Vicinal SYn Dihydroxylation with Osmium Tetroxide. Retrieved from [Link]

  • PubChem. (n.d.). 2,5-Dihydro-2,5-dimethoxyfuran. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

stereoselective synthesis of 2,5-Dimethoxytetrahydrofuran-3,4-diol

Application Note: Stereoselective Synthesis of 2,5-Dimethoxytetrahydrofuran-3,4-diol Introduction & Mechanistic Rationale The synthesis of highly functionalized oxygen heterocycles is a cornerstone of modern synthetic ch...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Stereoselective Synthesis of 2,5-Dimethoxytetrahydrofuran-3,4-diol

Introduction & Mechanistic Rationale

The synthesis of highly functionalized oxygen heterocycles is a cornerstone of modern synthetic chemistry and drug development. 2,5-Dimethoxytetrahydrofuran-3,4-diol (also known as 3,4-dihydroxy-2,5-dimethoxytetrahydrofuran) is a highly versatile C4 synthon. It features a rigid tetrahydrofuran core with sp³-hybridized acetal carbons at C2 and C5, and a vicinal diol at C3 and C4[1].

In pharmaceutical and genomic research, this compound is frequently utilized as a universal solid support linker in solid-phase oligonucleotide synthesis, enabling rapid 3′-dephosphorylation and strand cleavage[2]. It also plays a critical role in the synthesis of tricyclo-DNA for nuclear antisense applications[3].

The stereoselective synthesis of this diol is achieved via the syn-dihydroxylation of 2,5-dimethoxy-2,5-dihydrofuran . Because the starting material is a protected dicarbonyl species (an acetal), the reaction conditions must be strictly controlled to prevent oxidative cleavage of the C-C bond or acid/base-catalyzed hydrolysis of the delicate acetal linkages[1]. The dihydroxylation proceeds via a concerted [3+2] cycloaddition mechanism, ensuring that the two newly introduced hydroxyl groups are delivered to the same face of the alkene[4].

Comparative Overview of Dihydroxylation Strategies

To achieve the syn-addition, three primary oxidative pathways are employed depending on the required scale, budget, and enantiomeric purity. The following table summarizes the quantitative and operational data for these methods.

ParameterPermanganate OxidationUpjohn DihydroxylationSharpless Asymmetric Dihydroxylation (AD)
Catalyst / Oxidant Stoichiometric KMnO₄Catalytic OsO₄ / Stoichiometric NMOCatalytic K₂OsO₂(OH)₄ / K₃Fe(CN)₆
Critical Additive MgSO₄·7H₂O (Buffer)NoneChiral Ligands (e.g., (DHQ)₂PHAL), K₂CO₃
Solvent System EtOH / H₂OAcetone / H₂Ot-BuOH / H₂O
Temperature 0 °C to Room Temp0 °C to Room TempStrictly 0 °C
Stereoselectivity Syn-addition (Diastereomeric mix)Syn-addition (Diastereomeric mix)Highly Enantioselective Syn-addition
Cost & Toxicity Low Cost, Low ToxicityHigh Toxicity (Os), Moderate CostHigh Toxicity (Os), High Cost

Mechanistic Pathways & Workflow Visualizations

The following diagram illustrates the mechanistic divergence between the Osmium-catalyzed and Permanganate-mediated pathways. Both proceed via a cyclic ester intermediate but require different handling for turnover and hydrolysis.

MechanisticPathway cluster_Os Upjohn / Sharpless AD cluster_Mn Permanganate Oxidation SM 2,5-dimethoxy- 2,5-dihydrofuran Os_Int Cyclic Osmate Ester SM->Os_Int OsO4 [3+2] Cycloaddition Mn_Int Cyclic Manganate Ester SM->Mn_Int KMnO4 [3+2] Cycloaddition Prod 2,5-Dimethoxytetrahydrofuran- 3,4-diol Os_Int->Prod Hydrolysis (NMO Turnover) Mn_Int->Prod Hydrolysis (MnO2 Precipitate)

Caption: Mechanistic pathways for the syn-dihydroxylation of 2,5-dimethoxy-2,5-dihydrofuran.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems . Each step incorporates an In-Process Control (IPC) that must be satisfied before proceeding.

Protocol A: Cost-Effective Syn-Dihydroxylation using KMnO₄

This protocol avoids toxic osmium and is ideal for large-scale racemic or diastereomeric mixture synthesis[5].

Causality & Critical Parameters: The oxidation of alkenes by KMnO₄ generates hydroxide ions (KOH) as a byproduct. Because the 2,5-dimethoxytetrahydrofuran core is an acetal, it is highly sensitive to alkaline hydrolysis. MgSO₄·7H₂O is explicitly added as a mild buffer ; it reacts with the generated hydroxide to form insoluble Mg(OH)₂, thereby maintaining a near-neutral pH and protecting the acetal[5].

Step-by-Step Procedure:

  • Substrate Preparation: Dissolve 2,5-dimethoxy-2,5-dihydrofuran (260 mg, 2.0 mmol) in ethanol (2.5 mL) in a round-bottom flask. Cool the mixture to 0 °C using an ice bath.

    • Validation Check: Solution must be clear and homogeneous.

  • Oxidant Preparation: In a separate flask, dissolve KMnO₄ (316 mg, 2.0 mmol) and MgSO₄·7H₂O (217 mg, 1.8 mmol) in deionized H₂O (6 mL).

  • Controlled Addition: Add the aqueous oxidant solution dropwise to the substrate over 30 minutes while maintaining the temperature at 0 °C.

    • Causality: Slow addition at 0 °C prevents the exothermic reaction from causing oxidative cleavage of the diol into a dicarbonyl species.

  • Reaction Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

    • Validation Check (IPC): The deep purple color of permanganate will transition to a heavy brown precipitate (MnO₂), indicating oxidant consumption.

  • Quenching & Isolation: Add a small amount of saturated aqueous Na₂SO₃ to quench any unreacted KMnO₄. Filter the heterogeneous mixture through a pad of Celite to remove the MnO₂ and Mg(OH)₂ precipitates. Wash the filter cake thoroughly with ethyl acetate (EtOAc).

  • Extraction: Extract the aqueous filtrate with EtOAc (3 × 15 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: High-Yield Catalytic Dihydroxylation (Upjohn Method)

For higher yields and cleaner crude profiles, the Upjohn method utilizes catalytic OsO₄ with N-methylmorpholine N-oxide (NMO) as the stoichiometric oxidant.

Causality & Critical Parameters: OsO₄ is highly toxic and volatile. By using NMO, the Os(VI) species generated after the [3+2] cycloaddition and hydrolysis is rapidly re-oxidized to Os(VIII), allowing OsO₄ to be used at 1-5 mol% loading.

Step-by-Step Procedure:

  • Substrate Preparation: Dissolve 2,5-dimethoxy-2,5-dihydrofuran (1.0 eq) in a 4:1 mixture of Acetone and H₂O. Cool to 0 °C.

  • Reagent Addition: Add NMO (1.5 eq) followed by OsO₄ (0.02 eq, typically delivered as a 2.5 wt% solution in t-BuOH).

  • Reaction Propagation: Stir the mixture at room temperature until complete consumption of the alkene.

    • Validation Check (IPC): Monitor via TLC. Because the product lacks a UV chromophore, use a Phosphomolybdic Acid (PMA) or KMnO₄ stain. The starting material (alkene) will disappear, and a highly polar baseline spot (the diol) will appear.

  • Quenching (Critical): Add solid Na₂SO₃ or Na₂S₂O₅ (2.0 eq) and stir for 30 minutes.

    • Causality: This step reduces the toxic, volatile Os(VIII) to insoluble, safe Os(IV) complexes, preventing exposure during workup.

  • Extraction: Evaporate the acetone under reduced pressure. Extract the aqueous residue with EtOAc, dry, and concentrate to yield the crude diol.

Experimental Workflow Diagram

The following workflow maps the logical progression and internal validation checks for the protocols described above.

Workflow Step1 1. Substrate Preparation Dissolve acetal in appropriate solvent system Step2 2. Oxidant Addition Slow addition of KMnO4 or OsO4 at 0 °C Step1->Step2 Cool to 0 °C Step3 3. In-Process Control Monitor alkene consumption via TLC (PMA stain) Step2->Step3 Stir 2-4 h Step4 4. Quenching Add Na2SO3 to reduce excess oxidant Step3->Step4 IPC Confirmed Step5 5. Isolation Filtration (Celite) & EtOAc Extraction Step4->Step5 Phase separation

Caption: Self-validating experimental workflow for the synthesis and isolation of the target diol.

Analytical Characterization & Quality Control (QC)

To validate the final synthesized product, spectroscopic confirmation is mandatory[1].

  • ¹H NMR (CDCl₃): The disappearance of the alkene protons (δ 5.8-6.2 ppm) is the primary indicator of success. The product will exhibit distinct acetal methine protons at δ 4.5-5.0 ppm and methoxy protons at δ 3.3-3.5 ppm[1].

  • Mass Spectrometry (EI-MS or ESI-MS): The molecular ion peak for the diol (C₆H₁₂O₅) should be observed at m/z 164 (or 163 [M-H]⁻ in negative ion mode)[3].

Sources

Application

2,5-Dimethoxytetrahydrofuran-3,4-diol as a chiral building block

Application Notes and Protocols for Researchers in Drug Discovery and Development The pursuit of stereochemically pure pharmaceuticals has underscored the importance of the "chiral pool," an approach that utilizes readil...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Notes and Protocols for Researchers in Drug Discovery and Development

The pursuit of stereochemically pure pharmaceuticals has underscored the importance of the "chiral pool," an approach that utilizes readily available, enantiomerically pure natural products as starting materials for complex syntheses.[1] Carbohydrates, in particular, represent a vast and underutilized resource of chiral synthons, offering a rich diversity of stereochemical arrangements.[2] This guide focuses on 2,5-Dimethoxytetrahydrofuran-3,4-diol, a chiral building block derived from the carbohydrate lineage, and its precursor, 2,5-anhydro-D-mannitol. While direct literature on the applications of the title compound is sparse, its structural relationship to well-established synthons allows for a comprehensive exploration of its potential in stereoselective synthesis, particularly for nucleoside analogues and other biologically active molecules.

Strategic Importance in Chiral Synthesis

The tetrahydrofuran moiety is a ubiquitous structural motif in a vast array of natural products and biologically active molecules, including lignans, polyether ionophores, and numerous pharmaceuticals.[3] The stereoselective synthesis of substituted tetrahydrofurans is, therefore, a significant endeavor in medicinal chemistry. The value of 2,5-Dimethoxytetrahydrofuran-3,4-diol as a chiral building block lies in its densely functionalized and stereochemically defined core. The cis-diol at the C3 and C4 positions, along with the anomeric methoxy groups at C2 and C5, provides multiple handles for further synthetic transformations in a controlled manner.

The core strategy for utilizing this synthon is to leverage its inherent chirality, derived from a carbohydrate precursor, to direct the stereochemical outcome of subsequent reactions. This avoids the need for often complex and costly asymmetric syntheses or chiral resolutions later in a synthetic sequence.

Synthesis of the Chiral Precursor: 2,5-Anhydro-D-mannitol

The most logical and well-documented precursor to 2,5-Dimethoxytetrahydrofuran-3,4-diol is 2,5-anhydro-D-mannitol. This stable, crystalline compound can be efficiently prepared from D-glucosamine via a nitrous acid-induced deamination and ring contraction, followed by reduction.[4][5]

Protocol 1: Synthesis of 2,5-Anhydro-D-mannose from D-Glucosamine Hydrochloride

This procedure is adapted from established methods for the deamination of amino sugars.[5]

Materials:

  • D-Glucosamine hydrochloride

  • Sodium nitrite (NaNO₂)

  • Amberlite IR-120 H⁺ resin

  • Deionized water

Procedure:

  • Prepare a solution of D-glucosamine hydrochloride in deionized water.

  • Cool the solution to 0 °C in an ice bath.

  • Add Amberlite IR-120 H⁺ resin to the solution to generate nitrous acid in situ.

  • Slowly add a solution of sodium nitrite in deionized water dropwise to the stirred reaction mixture over a period of 4 hours, ensuring the temperature is maintained at 0 °C.

  • After the addition is complete, allow the reaction to proceed for an additional 2 hours at 0 °C.

  • Remove the resin by filtration.

  • The resulting aqueous solution contains 2,5-anhydro-D-mannose and is typically used directly in the next step.

Protocol 2: Reduction of 2,5-Anhydro-D-mannose to 2,5-Anhydro-D-mannitol

Materials:

  • Aqueous solution of 2,5-anhydro-D-mannose (from Protocol 1)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dowex 50W-X8 (H⁺ form) resin

Procedure:

  • To the aqueous solution of 2,5-anhydro-D-mannose at 0 °C, add sodium borohydride in portions with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Neutralize the excess sodium borohydride by the careful addition of Dowex 50W-X8 (H⁺ form) resin until the effervescence ceases.

  • Filter the resin and wash with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Co-evaporate the residue with methanol several times to remove boric acid as volatile methyl borate.

  • The crude 2,5-anhydro-D-mannitol can be purified by crystallization from ethanol.

Proposed Synthesis of 2,5-Dimethoxytetrahydrofuran-3,4-diol

Proposed Protocol 3: Acid-Catalyzed Methoxylation of 2,5-Anhydro-D-mannitol

Materials:

  • 2,5-Anhydro-D-mannitol

  • Anhydrous methanol

  • Acetyl chloride or a catalytic amount of a strong acid catalyst (e.g., p-toluenesulfonic acid)

  • Sodium bicarbonate

Procedure:

  • Suspend 2,5-anhydro-D-mannitol in anhydrous methanol at 0 °C.

  • Slowly add acetyl chloride dropwise to the stirred suspension. This will generate HCl in situ, which will catalyze the reaction. Alternatively, a catalytic amount of p-toluenesulfonic acid can be used.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is fully dissolved and the reaction is complete (monitored by TLC).

  • Neutralize the reaction by the careful addition of solid sodium bicarbonate until effervescence ceases.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • The resulting crude product, a mixture of diastereomers of 2,5-Dimethoxytetrahydrofuran-3,4-diol, can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous methanol is crucial to prevent the hydrolysis of the formed methoxy acetals back to the hemiacetal.

  • Acid Catalyst: The acid catalyst is necessary to protonate the hydroxyl groups at the anomeric positions, facilitating their substitution by methanol.

  • Neutralization: The reaction must be neutralized before concentration to prevent the acid-catalyzed degradation of the product.

Applications in Stereoselective Synthesis

The synthetic utility of 2,5-Dimethoxytetrahydrofuran-3,4-diol and its precursor, 2,5-anhydro-D-mannitol, lies in their ability to serve as scaffolds for the synthesis of complex molecules with defined stereochemistry.

Synthesis of Nucleoside Analogues

A primary application of such chiral building blocks is in the synthesis of modified nucleosides, which are cornerstones of antiviral and anticancer therapies. The tetrahydrofuran core mimics the furanose ring of natural nucleosides.

Workflow for Nucleoside Analogue Synthesis:

G A 2,5-Dimethoxytetrahydrofuran-3,4-diol B Protection of Diol (e.g., as acetonide) A->B C Activation of Anomeric Center (e.g., Lewis Acid Catalysis) B->C D Glycosylation with Nucleobase C->D E Deprotection D->E F Chiral Nucleoside Analogue E->F

Figure 1: General workflow for the synthesis of nucleoside analogues.

In this workflow, the 3,4-diol of the chiral synthon is first protected. The anomeric methoxy groups are then activated, typically with a Lewis acid, to facilitate the crucial N-glycosylation step with a desired nucleobase. Subsequent deprotection yields the target nucleoside analogue. The stereochemistry of the final product is dictated by the stereocenters of the starting chiral building block.

Elaboration of the Diol Functionality

The cis-diol at the 3 and 4 positions is a versatile functional group that can be further elaborated to introduce additional complexity and diversity.

Potential Transformations of the Diol:

TransformationReagents and ConditionsResulting StructureSignificance
Oxidative Cleavage Sodium periodate (NaIO₄)DialdehydeProvides a linear, chiral dialdehyde for further synthesis.
Cyclic Sulfate Formation Thionyl chloride, followed by oxidationCyclic sulfateActivates the diol for nucleophilic attack, allowing for the introduction of various functional groups with inversion of stereochemistry.
Epoxidation Conversion to a dimesylate, followed by treatment with baseDianhydroallitol derivativeCreates highly reactive epoxide functionalities for ring-opening reactions.[6]
Selective Protection e.g., silylation, acetal formationMono-protected diolAllows for the differential functionalization of the two hydroxyl groups.
Synthesis of Glycoside Derivatives

Derivatives of 2,5-anhydro-D-mannitol have been used to synthesize a variety of glycosides, which have been investigated for their potential as antiasthmatic compounds.[7] This involves the glycosylation of the hydroxyl groups of the anhydro-mannitol core with various sugar donors.

Reaction Scheme for Glycoside Synthesis:

G cluster_0 Preparation of Glycosyl Donor cluster_1 Glycosylation cluster_2 Final Product Synthesis A Protected Monosaccharide B Activation of Anomeric Center (e.g., as trichloroacetimidate) A->B D Glycosylation Reaction (e.g., TMSOTf catalysis) B->D C 2,5-Anhydro-D-mannitol Derivative (Glycosyl Acceptor) C->D E Protected Glycoside D->E F Deprotection E->F G Sulfation (optional) F->G H Biologically Active Glycoside G->H

Figure 2: Workflow for the synthesis of glycoside derivatives.

This approach demonstrates the utility of the 2,5-anhydro-D-mannitol scaffold in creating complex carbohydrate structures for structure-activity relationship studies.

Conclusion

2,5-Dimethoxytetrahydrofuran-3,4-diol, accessible from the chiral pool via its precursor 2,5-anhydro-D-mannitol, represents a valuable, though currently underutilized, chiral building block. Its fixed stereochemistry and multiple functional groups provide a robust platform for the stereoselective synthesis of complex molecules, particularly nucleoside analogues and other heterocyclic compounds of medicinal interest. The protocols and synthetic strategies outlined herein offer a foundation for researchers and drug development professionals to explore the potential of this carbohydrate-derived synthon in their synthetic endeavors.

References

  • Toward a Carbohydrate-Based Chemistry: Progress in the Development of General-Purpose Chiral Synthons from Carbohydrates. Chemical Reviews. [Link]

  • Chiral Pool Synthesis: Chiral Pool Syntheses Starting from Carbohydrates. ResearchGate. [Link]

  • Convenient and Versatile Route for the Stereoselective Synthesis of Monosaccharides via Key Chiral Synthons Prepared from Achiral Sources. Chemistry Letters. [Link]

  • Synthesis of 2,5-anhydro-D-mannitol. PrepChem.com. [Link]

  • Synthesis of some derivatives of 2,5-Anhydro-D-mannitol. Australian Journal of Chemistry. [Link]

  • Synthesis of poly-O-sulfated glycosides of 2,5-anhydro-D-mannitol. PubMed. [Link]

  • Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. MDPI. [Link]

  • Sugars as chiral synthons in the preparation of fine chemicals. Royal Society of Chemistry. [Link]

  • An Improved Preparation of 2, 5-Dimethoxy -tetrahydrofuran. wuxixianke.com. [Link]

  • A new synthesis of 2,5-anhydro-D-mannose derivatives. Canadian Journal of Chemistry. [Link]

  • 2,5-DIMETHOXYTETRAHYDROFURAN-3,4-DIOL [55932-21-3]. Chemsigma. [Link]

  • Process for the producing 2,5-dimethoxytetrahydrofuran and 2,5-diethoxytetrahydrofuran.
  • 2,5-Dimethoxytetrahydrofuran-3,4-diol. PubChem. [Link]

  • Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC - NIH. [Link]

Sources

Method

Application Note: Leveraging 2,5-Dimethoxytetrahydrofuran-3,4-diol as a Universal Support Linker in Nucleoside Analog Synthesis

Target Audience: Synthetic Chemists, Oligonucleotide Development Scientists, and Therapeutics Researchers Document Type: Advanced Application Note & Validated Protocols Executive Summary & Strategic Context In the develo...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Oligonucleotide Development Scientists, and Therapeutics Researchers Document Type: Advanced Application Note & Validated Protocols

Executive Summary & Strategic Context

In the development of therapeutic oligonucleotides and modified nucleoside analogs (such as tricyclo-DNA or LNA), the solid-phase synthesis strategy at the 3′-terminus dictates the downstream purification and biological stability of the molecule. 2,5-Dimethoxytetrahydrofuran-3,4-diol (commercially integrated as Universal Support CPG or US-CPG) has emerged as a critical structural scaffold. Unlike traditional supports that require a pre-attached nucleoside, this compound functions as a universal 1,2-diol linker.

This guide details the mechanistic causality of 2,5-dimethoxytetrahydrofuran-3,4-diol in automated synthesis, contrasting its primary function—rapid 3′-dephosphorylation to yield a free 3′-OH[1]—with its secondary, often serendipitous utility: generating 3′-capped analogs for enhanced nuclease resistance[2].

Mechanistic Causality: The 1,2-Diol Cleavage Pathway

The architectural brilliance of 2,5-dimethoxytetrahydrofuran-3,4-diol lies in the conformational rigidity of its tetrahydrofuran ring. When immobilized on a Controlled Pore Glass (CPG) or Polystyrene (PS) support, it presents a sterically constrained 1,2-diol system.

  • Initiation: The first nucleoside phosphoramidite couples to one of the secondary hydroxyls of the diol.

  • Intramolecular Attack: During basic deprotection (e.g., using aqueous ammonia), the protecting group on the adjacent hydroxyl is hydrolyzed, exposing a free nucleophile. The rigidity of the furanose ring pre-organizes this hydroxyl, lowering the activation energy for an intramolecular nucleophilic attack on the adjacent phosphorus atom[3].

  • Product Divergence: This attack forms a 5-membered cyclic phosphate intermediate, effectively cleaving the P–O bond to release the nucleoside analog with a free 3′-OH[1]. However, if the nucleoside analog is highly sterically hindered (e.g., tricyclo-DNA), this cyclization is impeded, resulting in the retention of the 2,5-dimethoxytetrahydrofuran-3,4-diol unit at the 3′-terminus—a feature that can be exploited for exonuclease resistance[2].

Pathway N1 Solid Support (CPG) + 1,2-Diol Linker N2 Phosphoramidite Coupling N1->N2 Step 1 N3 Elongated Nucleoside Analog N2->N3 Step 2 N4 Ammonolysis (NH4OH/AMA) N3->N4 Cleavage N5 Intramolecular Cyclization N4->N5 Deprotection N7 3'-Diol Capped Analog (Steric Hindrance) N4->N7 Incomplete Attack N6 Free 3'-OH Analog (Standard) N5->N6 Complete Attack

Fig 1: Mechanistic pathways of 1,2-diol universal support cleavage in nucleoside synthesis.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols integrate real-time quality control (QC) checkpoints. These steps transform a standard operating procedure into a self-validating system.

Protocol A: Solid-Phase Initiation on 2,5-Dimethoxytetrahydrofuran-3,4-diol Support

Objective: Maximize the coupling efficiency of the first nucleoside analog to the secondary hydroxyl of the universal linker.

  • Resin Preparation: Load 1.0 µmol of 2,5-dimethoxytetrahydrofuran-3,4-diol-modified CPG (US-CPG) into a synthesis column. Wash with anhydrous acetonitrile (ACN) for 30 seconds to remove atmospheric moisture.

  • First Coupling (Critical Step):

    • Causality: The secondary hydroxyl of the linker is sterically hindered compared to a primary 5′-OH.

    • Action: Deliver the first nucleoside phosphoramidite (0.1 M in ACN) and activator (0.25 M 5-(ethylthio)-1H-tetrazole)[2]. Extend the coupling time to 10 minutes instead of the standard 3 minutes.

  • Oxidation & Capping: Oxidize the phosphite triester to a phosphate using 0.02 M Iodine in THF/Pyridine/H2O. Cap unreacted linker hydroxyls using Acetic Anhydride/N-Methylimidazole to prevent short-mers.

  • Self-Validation Checkpoint (DMT Monitoring): During the subsequent trichloroacetic acid (TCA) deblocking step, collect the eluent and measure UV absorbance at 498 nm. A calculated coupling efficiency of >95% validates successful linker penetration and attachment.

Protocol B: Divergent Cleavage and Deprotection

Objective: Control the intramolecular cyclization to yield either a free 3′-OH or a 3′-capped therapeutic analog.

Pathway 1: Complete Dephosphorylation (Free 3′-OH)

  • Transfer the dried CPG resin to a sealed vial.

  • Add 1.0 mL of AMA reagent (1:1 mixture of 28% aqueous NH₄OH and 40% aqueous methylamine).

  • Causality: Methylamine accelerates the hydrolysis of the adjacent protecting group on the diol, rapidly exposing the nucleophile required for the cyclic phosphate formation[3].

  • Incubate at 65°C for 15–20 minutes.

  • Self-Validation: Analyze the crude product via ESI-MS. The absence of a +164 Da mass shift (the molecular weight of the diol) confirms complete dephosphorylation[1].

Pathway 2: Intentional 3′-Diol Retention (Nuclease-Resistant Capping)

  • Transfer the dried CPG resin to a sealed vial.

  • Add 1.0 mL of standard 28% aqueous NH₄OH (avoid methylamine).

  • Incubate at 55°C for 16 hours.

  • Causality: For highly modified analogs (e.g., tc-DNA), the bulky sugar backbone physically blocks the transition state required for the 5-membered cyclic phosphate. Under milder NH₄OH conditions, the ester linkage to the support is cleaved, but the diol fails to cyclize, remaining covalently attached to the 3′-end[2].

  • Self-Validation: ESI-MS analysis in negative ion mode will show the target mass + 164 Da, verifying the retention of the 3′-terminal 2,5-dimethoxytetrahydrofuran-3,4-diol unit[2].

Quantitative Data Presentation

The choice of cleavage reagent and the steric nature of the nucleoside analog directly dictate the fate of the 2,5-dimethoxytetrahydrofuran-3,4-diol linker. The table below summarizes the kinetic and product distribution data.

Cleavage ReagentTemp & TimeNucleoside Analog TypePrimary MechanismDominant Product
AMA (1:1 NH₄OH/MeNH₂) 65°C, 15 minStandard DNA/RNARapid aminolysis & forced cyclizationFree 3′-OH Oligo (>98%)
28% NH₄OH 55°C, 9 hoursStandard DNA/RNASlow hydrolysis & cyclizationFree 3′-OH Oligo (>95%)
28% NH₄OH 55°C, 16 hoursTricyclo-DNA (tc-DNA)Support cleavage; sterically blocked cyclization3′-Diol Capped Analog
K₂CO₃ in Methanol RT, 4 hoursBase-sensitive AnalogsEster solvolysis without cyclization3′-Diol Capped Analog

Data synthesized from comparative cleavage kinetics of universal supports[2],[3].

References

  • Source: ACS Publications (The Journal of Organic Chemistry)
  • Source: PMC / Nucleic Acids Research (NIH)
  • Source: ACS Publications (The Journal of Organic Chemistry)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2,5-Dimethoxytetrahydrofuran-3,4-diol Isomers

Welcome to the Application Scientist Support Center. This guide is designed for researchers, chemists, and drug development professionals dealing with the isolation, purification, and handling of 2,5-dimethoxytetrahydrof...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is designed for researchers, chemists, and drug development professionals dealing with the isolation, purification, and handling of 2,5-dimethoxytetrahydrofuran-3,4-diol isomers.

Mechanistic Overview & Stereochemical Context

2,5-Dimethoxytetrahydrofuran-3,4-diol is a critical C4 building block. It is prominently utilized as a universal solid-support linker in automated oligonucleotide synthesis[1],[2], and serves as an intermediate in the synthesis of complex natural products.

The compound is typically synthesized via the dihydroxylation of 2,5-dimethoxy-2,5-dihydrofuran (e.g., using KMnO₄ or OsO₄)[3]. Because the starting material contains a planar double bond and two chiral acetal centers at C2 and C5, dihydroxylation yields a complex mixture of diastereomers—primarily the cis-3,4-diol and trans-3,4-diol relative to the furan ring. Separating these isomers is notoriously difficult due to their identical molecular weights and near-identical polarities.

Quantitative Isomer Data & Chromatographic Behavior

To successfully purify these isomers, we exploit their spatial geometry rather than their inherent polarity. Below is a summary of the physicochemical behavior of the isomers and their derivatives to guide your separation strategy.

Compound / IsomerDiol OrientationAcetonide FormationRelative Polarity Rf​ Value (1:1 EtOAc/Hexane)
cis-3,4-diol Syn (Diols on same face)Yes (Rapid, quantitative)High~0.15
trans-3,4-diol Anti (Diols on opposite faces)No (Prevented by ring strain)High~0.20
cis-Acetonide Fused bicyclic systemN/ALow~0.85

Core Workflow: Acetonide-Assisted Resolution Protocol

The Causality of the Method: Direct silica gel chromatography of the crude diol mixture often results in co-elution and poor resolution due to the high hydrogen-bonding capacity of the free hydroxyl groups. By treating the mixture with 2,2-dimethoxypropane, the cis-diol selectively forms a cyclic acetonide (isopropylidene acetal). The trans-diol cannot form this fused 5,5-bicyclic system due to excessive steric strain. This creates a massive polarity differential, allowing for trivial separation via standard normal-phase chromatography.

Step-by-Step Methodology

Step 1: Selective Derivatization

  • Dissolve the crude 2,5-dimethoxytetrahydrofuran-3,4-diol isomer mixture (1.0 eq) in anhydrous acetone (0.2 M concentration).

  • Add 2,2-dimethoxypropane (2.0 eq) and a catalytic amount of p-toluenesulfonic acid (pTSA, 0.05 eq).

  • Stir the reaction under an inert atmosphere at room temperature for 2 hours. Monitor via TLC (stain with KMnO₄).

Step 2: Quenching & Extraction (Self-Validating Step) 4. Critical: Quench the reaction with saturated aqueous NaHCO₃ before solvent removal. The 2,5-dimethoxy acetal core is highly acid-sensitive; concentrating the mixture in the presence of active pTSA will cause catastrophic ring-opening[4]. 5. Extract the aqueous layer 3x with Dichloromethane (DCM). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Step 3: Chromatographic Separation 6. Prepare a silica gel column. Mandatory: Slurry and pack the silica gel using a solvent system containing 1% Triethylamine (Et₃N) in Hexanes to neutralize acidic silanol sites. 7. Load the crude mixture and elute with 10% Ethyl Acetate in Hexanes. The non-polar cis-acetonide ( Rf​ ~0.85) will elute first. 8. Increase the gradient to 60% Ethyl Acetate in Hexanes to elute the unreacted, highly polar trans-3,4-diol ( Rf​ ~0.20).

Step 4: Deprotection 9. To recover the pure cis-3,4-diol, dissolve the isolated cis-acetonide in methanol. Add a mild acidic resin (e.g., Dowex 50WX8) and stir at room temperature until TLC indicates complete cleavage of the isopropylidene group. Filter off the resin and concentrate.

Process Visualization

IsomerPurification Mix 2,5-Dimethoxytetrahydrofuran-3,4-diol (Cis/Trans Isomer Mixture) Deriv Acetonide Derivatization (2,2-Dimethoxypropane, pTSA) Mix->Deriv Selective Reaction Chrom Silica Gel Chromatography (1% Et3N neutralized) Deriv->Chrom Load onto Column Cis Cis-Isomer Acetonide (Low Polarity, High Rf) Chrom->Cis Elutes First (10% EtOAc) Trans Trans-Isomer Diol (High Polarity, Low Rf) Chrom->Trans Elutes Second (60% EtOAc) Deprot Acidic Deprotection (MeOH, Dowex H+) Cis->Deprot Cleave Acetonide PureCis Pure Cis-3,4-diol Isomer Deprot->PureCis Final Isolation

Workflow for the derivatization-assisted chromatographic resolution of 3,4-diol isomers.

Troubleshooting Guides & FAQs

Q: Why am I losing product mass or seeing degradation streaks on my TLC plates during silica gel chromatography? A: The 2,5-dimethoxy groups form a cyclic bis-acetal that is exceptionally sensitive to acidic conditions. Standard silica gel possesses weakly acidic silanol groups (pH ~4.5–5.5) that can catalyze the ring-opening and hydrolysis of the tetrahydrofuran core into succinaldehyde derivatives[4]. Corrective Action: Always pre-treat your silica gel by flushing the column with a solvent mixture containing 1% to 2% Triethylamine (Et₃N) prior to loading your sample. This neutralizes the active acidic sites and preserves the acetal integrity.

Q: My dihydroxylation of 2,5-dimethoxy-2,5-dihydrofuran using KMnO₄ yielded over-oxidized byproducts. How can I optimize this? A: Potassium permanganate is a strong oxidant. If the reaction temperature exceeds 0 °C or if the reaction is left too long, it will cleave the diol to form dicarboxylic acids[3]. Corrective Action: Maintain the reaction strictly at 0 °C and ensure rapid quenching. For a more robust and self-validating system, switch to the Upjohn dihydroxylation protocol (catalytic OsO₄ with NMO as the stoichiometric oxidant). This method is far milder and exclusively stops at the 3,4-diol stage without the risk of over-oxidation.

Q: I need to isolate the specific (3R,4S)-meso isomer for a universal solid support linker. Does the acetonide method separate enantiomers? A: No. The acetonide derivatization only resolves diastereomers (e.g., separating the cis-diols from the trans-diols). Corrective Action: To separate enantiomers (e.g., resolving the chiral trans-diols), you must use preparative Chiral HPLC (e.g., Chiralpak AD or OD columns) or perform an enzymatic kinetic resolution using a lipase (like Novozym 435) with vinyl acetate to selectively acetylate one enantiomer.

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for 2,5-Dimethoxytetrahydrofuran-3,4-diol Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals optimizing the synthesis of 2,5-dimethoxytetrahydrofuran-3,4-diol.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals optimizing the synthesis of 2,5-dimethoxytetrahydrofuran-3,4-diol. This compound is a highly valuable, carbohydrate-like building block used extensively in the synthesis of complex natural products and pharmaceuticals.

The synthesis typically proceeds via the syn-dihydroxylation of the alkene precursor, 2,5-dimethoxy-2,5-dihydrofuran. Below, you will find validated workflows, step-by-step standard operating protocols (SOPs), quantitative optimization data, and a troubleshooting FAQ to ensure high-fidelity results in your laboratory.

Synthesis Workflow

SynthesisWorkflow Start 2,5-Dimethoxy-2,5-dihydrofuran (Starting Material) Oxidation Syn-Dihydroxylation (KMnO4/MgSO4 or OsO4/NMO) Start->Oxidation Quench Reaction Quenching (Na2SO3 or Na2S2O3) Oxidation->Quench Extraction Liquid-Liquid Extraction (EtOAc / H2O) Quench->Extraction Purification Silica Gel Chromatography (Hexane:EtOAc) Extraction->Purification Product 2,5-Dimethoxytetrahydrofuran-3,4-diol (Target Compound) Purification->Product

Workflow for the synthesis of 2,5-dimethoxytetrahydrofuran-3,4-diol via syn-dihydroxylation.

Standard Operating Protocols (SOPs)
Protocol A: Permanganate-Mediated Dihydroxylation (KMnO₄/MgSO₄)

Mechanism & Causality: Potassium permanganate is a powerful oxidant. During the oxidation of the alkene, Mn(VII) is reduced to Mn(IV) (precipitating as MnO₂), which concomitantly generates hydroxide ions (KOH). If left unbuffered, the rising pH leads to over-oxidation and ring-opening of the delicate tetrahydrofuran core. The addition of MgSO₄ acts as a crucial buffer, reacting with OH⁻ to form insoluble Mg(OH)₂, thereby maintaining a neutral pH and preserving the diol 1.

Step-by-Step Methodology:

  • Dissolve 2,5-dimethoxy-2,5-dihydrofuran (1.0 eq) in ethanol and cool the solution to 0 °C using an ice-water bath.

  • In a separate flask, prepare an aqueous solution of KMnO₄ (1.0 eq) and MgSO₄·7H₂O (0.9 eq).

  • Add the aqueous KMnO₄/MgSO₄ solution dropwise to the ethanolic substrate solution over 30 minutes, strictly maintaining the internal temperature at 0 °C to prevent thermal runaway.

  • Stir the reaction mixture until the deep purple color completely dissipates, replaced by a dense brown MnO₂ precipitate (a self-validating visual indicator of reaction completion).

  • Filter the suspension through a tightly packed pad of Celite to remove MnO₂ and Mg(OH)₂, washing the filter cake thoroughly with hot ethyl acetate to recover any adsorbed product.

  • Concentrate the filtrate under reduced pressure and purify via silica gel chromatography to isolate the target diol.

Protocol B: Osmium-Catalyzed Dihydroxylation (Upjohn Method)

Mechanism & Causality: Osmium tetroxide provides highly reliable syn-dihydroxylation but is highly toxic and expensive. The Upjohn method utilizes catalytic OsO₄ with N-Methylmorpholine N-oxide (NMO) as a stoichiometric co-oxidant. NMO continually re-oxidizes the spent Os(VI) species back to the active Os(VIII) catalyst, allowing for safe, scalable, and high-yielding conversions without the need for stoichiometric heavy metals 2.

Step-by-Step Methodology:

  • Dissolve 2,5-dimethoxy-2,5-dihydrofuran (1.0 eq) in a mixture of acetone and water (typically 4:1 v/v).

  • Add NMO (1.2 to 1.5 eq) and stir until fully dissolved at room temperature.

  • Add a catalytic amount of OsO₄ (typically 1–5 mol% as a 2.5 wt% solution in tert-butanol).

  • Monitor the reaction via TLC until complete consumption of the starting material is observed (typically 4–12 hours depending on scale).

  • Quench the reaction by adding solid sodium sulfite (Na₂SO₃) and stir vigorously for 1 hour. This step reduces any residual, volatile Os(VIII) to insoluble, safe Os(IV).

  • Extract the aqueous layer with ethyl acetate, dry the combined organic layers over anhydrous Na₂SO₄, and concentrate for downstream purification.

Quantitative Optimization Data

The following table summarizes the optimized parameters and expected outcomes for both synthetic routes, aiding in the selection of the appropriate methodology based on project scale, budget, and safety requirements.

ParameterProtocol A (KMnO₄/MgSO₄)Protocol B (OsO₄/NMO)
Reagent Cost LowHigh (due to OsO₄ catalyst)
Toxicity Profile Low / ModerateHigh (Osmium vapor hazard)
Optimal Temperature 0 °C (Strict control required)Room Temperature (20–25 °C)
Solvent System Ethanol / H₂OAcetone / H₂O
Reaction Time 1 – 2 hours4 – 12 hours
Average Yield 45% – 60%75% – 90%
Scalability Poor (Exothermic, voluminous MnO₂ waste)Excellent (Catalytic, easily controlled)
Troubleshooting Guides & FAQs

Q: Why is my yield consistently low when using the KMnO₄ method, and how can I prevent over-oxidation? A: Low yields in permanganate dihydroxylations are almost always tied to poor pH control or inadequate temperature regulation. As the reaction proceeds, the generation of KOH raises the pH, which can oxidatively cleave the newly formed diol into dicarboxylic acids. Ensure you are using at least 0.9 equivalents of MgSO₄ to buffer the solution. Additionally, the reaction is highly exothermic; the KMnO₄ solution must be added dropwise, and the internal temperature must not exceed 5 °C.

Q: During the aqueous workup of the OsO₄ reaction, I encounter a persistent emulsion. How do I resolve this? A: Emulsions in the Upjohn dihydroxylation are typically caused by N-methylmorpholine (the reduced byproduct of NMO) interacting with partially reduced osmium species and the highly polar diol product. To resolve this:

  • Ensure you have thoroughly quenched the reaction with Na₂SO₃ and stirred for at least 1 hour. This ensures all Os is reduced to OsO₂, which can be filtered.

  • Filter the entire biphasic mixture through a tightly packed pad of Celite before attempting phase separation in the separatory funnel.

  • Adding brine (saturated NaCl) to the aqueous layer will increase its ionic strength, forcing the organic product into the ethyl acetate layer and breaking the emulsion.

Q: What is the expected stereochemical outcome of this dihydroxylation? A: Both KMnO₄ and OsO₄ proceed via a concerted [3+2] cycloaddition mechanism, mandating a syn-addition of the two hydroxyl groups. Therefore, the resulting diol will have a cis relationship. However, because the starting material (2,5-dimethoxy-2,5-dihydrofuran) has methoxy groups at the anomeric (C2 and C5) positions, the approach of the oxidant can occur from either the alpha or beta face. This often results in a mixture of diastereomers (e.g., the meso and dl pairs) relative to the methoxy substituents.

Q: How do I safely handle and completely remove residual Osmium from my final product? A: Osmium contamination is a critical issue, especially in pharmaceutical development. After the standard Na₂SO₃ quench and extraction, trace osmium often remains coordinated to the diol product. To remove it:

  • Chemical Scavengers: Treat the organic extract with polymer-bound thiourea (e.g., QuadraPure™ TU) or activated charcoal, stirring for 2–4 hours before filtration.

  • Aqueous Washes: Wash the organic layer with an aqueous solution of L-cysteine or a mildly acidic thiourea solution, which strongly chelates osmium and pulls it into the aqueous phase.

References
  • Synthesis, Properties and Noncovalent Control of Bullvalenes. Durham E-Theses (2024). Durham University. Available at:[Link]

  • Investigation into the Nazarov Cyclization of Aryl Dienyl Ketones and Synthetic Studies Toward Tetrapetalone A. UC Berkeley eScholarship. University of California, Berkeley. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 2,5-Dimethoxytetrahydrofuran-3,4-diol Diastereomers

For Researchers, Scientists, and Drug Development Professionals In the landscape of synthetic chemistry and drug development, the precise stereochemical characterization of molecules is not merely an academic exercise; i...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry and drug development, the precise stereochemical characterization of molecules is not merely an academic exercise; it is a critical determinant of biological activity, efficacy, and safety. The diastereomers of 2,5-dimethoxytetrahydrofuran-3,4-diol, key intermediates in various synthetic pathways, present a compelling case for the rigorous application of spectroscopic techniques. The spatial arrangement of the hydroxyl and methoxy groups can significantly influence the molecule's three-dimensional structure and its subsequent reactivity and biological interactions. This guide provides an in-depth comparative analysis of the expected spectroscopic signatures of these diastereomers, grounded in fundamental principles and supported by available experimental data.

The Foundational Role of Stereochemistry

The tetrahydrofuran ring, a common motif in natural products and pharmaceuticals, can exist in various conformations. The substitution pattern of the 2,5-dimethoxytetrahydrofuran-3,4-diol isomers dictates the relative orientations of the four substituents, giving rise to multiple diastereomers. Distinguishing between these stereoisomers is paramount, as even subtle changes in stereochemistry can lead to profound differences in pharmacological profiles. This guide will focus on the application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to elucidate the stereochemical nuances of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Geometry

NMR spectroscopy is arguably the most powerful tool for the stereochemical assignment of organic molecules. The chemical environment of each nucleus is exquisitely sensitive to its spatial relationship with neighboring atoms and functional groups, resulting in distinct chemical shifts and coupling constants for different diastereomers.

¹H NMR Spectroscopy: Unraveling Proton Environments

The ¹H NMR spectra of the 2,5-dimethoxytetrahydrofuran-3,4-diol diastereomers are expected to show significant differences, particularly in the chemical shifts of the ring protons (H2-H5) and the coupling constants between them. Diastereotopic protons, which are non-equivalent due to their relationship to a chiral center, will exhibit different chemical shifts.[1]

Expected Distinctions:

  • Chemical Shifts: The relative orientation of the hydroxyl and methoxy groups will influence the electronic environment of the ring protons. For instance, a proton on a carbon bearing a hydroxyl group that is cis to a neighboring methoxy group will likely experience a different shielding effect compared to its counterpart in the trans isomer. This is due to through-space interactions and changes in the local magnetic field.

  • Coupling Constants (³JHH): The magnitude of the vicinal coupling constant between two protons on adjacent carbons is described by the Karplus equation, which relates the coupling constant to the dihedral angle between the protons. Therefore, the cis and trans arrangements of the protons at C3 and C4 will result in measurably different coupling constants, providing a direct probe of the relative stereochemistry.

¹³C NMR Spectroscopy: A Carbon-Based Confirmation

While ¹H NMR provides information about the proton framework, ¹³C NMR offers a complementary view of the carbon skeleton. The chemical shifts of the carbon atoms are also sensitive to their stereochemical environment.[2] A ¹³C NMR spectrum for a compound identified as cis-3,4-dihydroxy-2,5-dimethoxytetrahydrofuran is available in the PubChem database, providing a valuable reference point.[3]

Expected Distinctions:

  • Chemical Shifts: The steric compression between bulky substituents in a cis arrangement can cause an upfield (more shielded) shift in the ¹³C NMR spectrum compared to the less sterically hindered trans isomer. This "gamma-gauche" effect is a well-established principle in NMR spectroscopy. A cis configuration of vicinal substituents in five-membered rings is generally associated with increased shielding compared to the trans analog.[4]

Table 1: Comparison of Spectroscopic Data for 2,5-Dimethoxytetrahydrofuran and Expected Data for its 3,4-diol Diastereomers

Compound/IsomerSpectroscopic TechniqueKey Expected Observations
2,5-Dimethoxytetrahydrofuran (mixture of isomers)¹H NMRCH-OCH₃: ~5.0-5.1 ppm (m); OCH₃: ~3.3 ppm (s); -CH₂-: ~1.9-2.1 ppm (m)[5]
¹³C NMRCH-OCH₃: ~107 ppm; OCH₃: ~55 ppm; -CH₂-: ~33 ppm[5]
IRC-H stretch (alkane): ~2970-2830 cm⁻¹; C-O stretch (ether): ~1100-1040 cm⁻¹[5]
cis-2,5-Dimethoxytetrahydrofuran-3,4-diol¹H NMRDistinct chemical shifts for H2/H5 and H3/H4 compared to the trans isomer. Different ³J(H3,H4) coupling constant.
¹³C NMRAvailable spectrum shows signals for the diol carbons.[3] Expected upfield shift for C3/C4 compared to the trans isomer due to steric effects.
IRBroader O-H stretch due to intramolecular hydrogen bonding. Unique fingerprint region.
trans-2,5-Dimethoxytetrahydrofuran-3,4-diol¹H NMRDifferent chemical shifts for H2/H5 and H3/H4 compared to the cis isomer. Different ³J(H3,H4) coupling constant.
¹³C NMRExpected downfield shift for C3/C4 compared to the cis isomer.
IRSharper O-H stretch (or different pattern) due to intermolecular hydrogen bonding. Distinct fingerprint region.

Infrared (IR) Spectroscopy: Probing Vibrational Modes and Hydrogen Bonding

IR spectroscopy provides valuable information about the functional groups present in a molecule and can also be used to differentiate between diastereomers, particularly those containing hydroxyl groups.

Expected Distinctions:

  • O-H Stretching Region (3200-3600 cm⁻¹): The relative orientation of the two hydroxyl groups in the cis and trans diastereomers will significantly affect hydrogen bonding. In the cis-diol, intramolecular hydrogen bonding is possible, which typically results in a broader O-H stretching band compared to the trans-diol where intermolecular hydrogen bonding will be more prevalent.

  • Fingerprint Region (below 1500 cm⁻¹): This region contains complex vibrations involving the entire molecule. The distinct geometries of the diastereomers will lead to unique patterns of absorption bands in this region, serving as a "fingerprint" for each isomer.[6] While the group frequencies for the functional groups will be the same, the overall IR spectrum will be distinct for each diastereomer.[6]

Mass Spectrometry (MS): Insights from Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. While diastereomers have the same molecular weight, their fragmentation patterns upon ionization can sometimes differ in the relative intensities of the fragment ions, reflecting differences in their stability.

Expected Behavior:

The fragmentation of 2,5-dimethoxytetrahydrofuran-3,4-diol is expected to involve the loss of methoxy groups, water, and cleavage of the tetrahydrofuran ring. The stereochemistry can influence the stability of the resulting fragment ions. For example, the ease of a specific cleavage pathway might be affected by steric hindrance or the ability to form a stable cyclic intermediate, leading to variations in the relative abundances of certain peaks in the mass spectra of the different diastereomers.

Experimental Protocols for Stereochemical Determination

The following protocols outline the steps for acquiring the necessary spectroscopic data to differentiate between the diastereomers of 2,5-dimethoxytetrahydrofuran-3,4-diol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified diastereomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz.

    • Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Carefully integrate all signals and determine the coupling constants, paying close attention to the H3-H4 coupling.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be necessary due to the low natural abundance of ¹³C.

    • Compare the chemical shifts of the carbon signals, particularly C3 and C4, between the different isomers.

  • 2D NMR (Optional but Recommended):

    • Acquire a COSY (Correlation Spectroscopy) spectrum to confirm proton-proton couplings.

    • Acquire an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate each proton with its directly attached carbon.

    • Acquire a NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum to identify through-space correlations between protons, which can provide definitive evidence for the relative stereochemistry.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a liquid sample, a thin film can be prepared between two NaCl or KBr plates. For a solid sample, a KBr pellet or a Nujol mull can be prepared.

  • Spectrum Acquisition:

    • Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the empty sample holder and subtract it from the sample spectrum.

    • Carefully analyze the O-H stretching region and the fingerprint region for differences between the diastereomers.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable method such as direct infusion, GC-MS, or LC-MS.

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Data Analysis:

    • Identify the molecular ion peak to confirm the molecular weight.

    • Analyze the fragmentation pattern and compare the relative intensities of the major fragment ions between the different diastereomers.

Visualizing the Workflow and Structures

To aid in the understanding of the analytical process and the molecular structures, the following diagrams are provided.

G cluster_isomers Diastereomers of 2,5-Dimethoxytetrahydrofuran-3,4-diol cluster_analysis Spectroscopic Analysis cis_isomer cis-Isomer NMR NMR Spectroscopy (¹H, ¹³C, 2D) cis_isomer->NMR IR IR Spectroscopy cis_isomer->IR MS Mass Spectrometry cis_isomer->MS trans_isomer trans-Isomer trans_isomer->NMR trans_isomer->IR trans_isomer->MS Stereochemical_Assignment Definitive Stereochemical Assignment NMR->Stereochemical_Assignment Chemical Shifts Coupling Constants NOE IR->Stereochemical_Assignment H-Bonding Fingerprint Region Structural_Confirmation Structural Confirmation MS->Structural_Confirmation MW Fragmentation

Caption: Experimental workflow for the spectroscopic analysis and stereochemical determination of 2,5-dimethoxytetrahydrofuran-3,4-diol diastereomers.

diastereomers cis cis-Diastereomer (Simplified 2D Representation)      OH      | ...-C-C-...-OMe   |  |  OH H trans trans-Diastereomer (Simplified 2D Representation)      OH      | ...-C-C-...-OMe   |  |   H OH cis->trans Diastereomers

Caption: Simplified 2D representation illustrating the cis and trans relationship of the hydroxyl groups in the diastereomers.

Conclusion

The definitive characterization of 2,5-dimethoxytetrahydrofuran-3,4-diol diastereomers is a multifaceted challenge that requires the synergistic application of modern spectroscopic techniques. By carefully analyzing the nuances in NMR chemical shifts and coupling constants, the hydrogen bonding patterns in IR spectra, and the fragmentation in mass spectra, researchers can confidently assign the stereochemistry of these important synthetic intermediates. This guide provides a robust framework for approaching this analytical problem, emphasizing the causal relationships between molecular structure and spectroscopic output. The provided protocols and conceptual explanations are intended to empower scientists in their pursuit of stereochemically pure and well-characterized molecules for applications in drug discovery and beyond.

References

  • PubChem. (n.d.). 2,5-Dimethoxytetrahydrofuran-3,4-diol. National Center for Biotechnology Information. Retrieved from [Link]

  • JEOL Ltd. (n.d.). Analyze of stereoisomer by NMR. Retrieved from [Link]

  • P. R. D. da Silva, et al. (2017). The influence of sulfur configuration in 1 H NMR chemical shifts of diasteromeric five-membered cyclic sulfites. Magnetic Resonance in Chemistry, 55(3), 233-238. Retrieved from [Link]

  • A. B. Smith, III, et al. (2014). Systematic Comparison of Sets of 13C NMR Spectra That Are Potentially Identical. Confirmation of the Configuration of a Cuticular Hydrocarbon from the Cane Beetle Antitrogus parvulus. The Journal of Organic Chemistry, 79(12), 5566-5575. Retrieved from [Link]

  • Master Organic Chemistry. (2022, February 8). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Retrieved from [Link]

  • I. L. Odinets, et al. (2022). Synthesis and NMR spectra of tetrahydrofuran-2-13C. Russian Chemical Bulletin, 71, 283-288. Retrieved from [Link]

  • PubChem. (n.d.). 2,5-Dimethoxytetrahydrofuran. National Center for Biotechnology Information. Retrieved from [Link]

  • Spectra Analysis. (n.d.). IR Applied to Isomer Analysis. Retrieved from [Link]

  • Quora. (2020, December 9). How to use infrared spectroscopy to distinguish between cis and trans isomers. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • H. M. R. Hoffmann, et al. (1995). An Improved Preparation of 2, 5-Dimethoxy -tetrahydrofuran. Synthetic Communications, 25(20), 3255-3259. Retrieved from [Link]

  • NIST. (n.d.). Furan, 2,5-dihydro-2,5-dimethoxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • P. O. E. T. I. E. I. Myher, J. J., & Kuksis, A. (1974). Mass spectrometric analysis of long-chain esters of diols. Lipids, 9(6), 382-391. Retrieved from [Link]

  • ResearchGate. (n.d.). Representative sections of 1 H NMR spectra of diastereomers 2b (a) and 3b (b) in CDCl 3 at 298 K. Retrieved from [Link]

  • D. J. T. O'Leary. (2012). Rotamers or Diastereomers? An Overlooked NMR Solution. The Journal of Organic Chemistry, 77(11), 5201-5205. Retrieved from [Link]

  • NMRS.io. (n.d.). 13C | THF-d8 | NMR Chemical Shifts. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Retrieved from [Link]

  • HSC Chemistry. (2023, October 23). Mass Spectrometry: Interpreting Fragmentation Patterns [Video]. YouTube. Retrieved from [Link]

  • A. S. Perlin, et al. (1975). Carbon-13 Chemical Shifts of Furanosides and Cyclopentanols. Configurational and Conformational Influences. Canadian Journal of Chemistry, 53(13), 1974-1983. Retrieved from [Link]

  • All 'bout Chemistry. (2020, September 26). Important Properties to Identify Cis-/Trans- Isomers [Video]. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). US4680420A - Process for the producing 2,5-dimethoxytetrahydrofuran and 2,5-diethoxytetrahydrofuran.
  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • A. M. Spuches, et al. (2025, February 16). Synthesis of 2,2,5-Trisubstituted Tetrahydrofurans by Ferrocenium-Catalyzed Dehydrative Diol Cyclization Reactions. Molecules, 30(4), 937. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, June 29). Infrared Spectroscopy. Retrieved from [Link]

  • Illinois State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

Sources

Comparative

Advanced Chiral HPLC Analysis of 2,5-Dimethoxytetrahydrofuran-3,4-diol: Immobilized vs. Coated Polysaccharide CSPs

The Chromatographic Challenge 2,5-Dimethoxytetrahydrofuran-3,4-diol is a highly polar, structurally complex cyclic furanoside frequently utilized as a universal linker in solid-phase oligonucleotide synthesis 1. Possessi...

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Author: BenchChem Technical Support Team. Date: March 2026

The Chromatographic Challenge

2,5-Dimethoxytetrahydrofuran-3,4-diol is a highly polar, structurally complex cyclic furanoside frequently utilized as a universal linker in solid-phase oligonucleotide synthesis 1. Possessing four stereocenters (positions 2, 3, 4, and 5), the molecule exists as a complex mixture of stereoisomers that require robust chromatographic resolution for quality control and synthetic verification 2.

From an analytical perspective, this molecule is notoriously difficult to separate. The presence of two hydroxyl groups (-OH) and two methoxy groups (-OCH3) on a compact furanose ring makes it highly polar. When analyzed using traditional normal-phase HPLC on legacy coated polysaccharide columns, analysts typically encounter severe peak tailing, poor solubility, and suboptimal resolution.

This guide objectively compares the performance of Immobilized Polysaccharide Chiral Stationary Phases (CSPs) against traditional Coated Polysaccharide CSPs , providing the mechanistic causality and experimental data necessary to optimize your chiral workflows.

Mechanistic Causality: Why Immobilized CSPs Outperform Coated Alternatives

To understand the performance gap, we must examine the thermodynamics of the separation.

Legacy coated CSPs (such as Chiralcel OD-H or Chiralpak AD-H) are physically coated onto the silica support. This physical coating restricts mobile phase selection to standard alkanes and alcohols (e.g., Hexane/Isopropanol); the introduction of strong solvents like Ethyl Acetate (EtOAc) or Dichloromethane (DCM) will dissolve the polymer and irreversibly destroy the column 3. However, in a Hexane/IPA eluent, the highly polar diol groups of 2,5-Dimethoxytetrahydrofuran-3,4-diol act as strong hydrogen-bond donors, interacting non-specifically with the underlying silica support or the unshielded regions of the carbamate backbone. These secondary interactions dominate the chromatographic profile, leading to broad, asymmetrical peaks.

By transitioning to an Immobilized CSP (such as Chiralpak IA), the chiral selector is covalently bonded to the silica matrix 4. This fundamental structural change allows the introduction of "forbidden" strong solvents into the mobile phase 5. By utilizing an extended normal-phase eluent containing 40% EtOAc, the solvent acts as a competitive hydrogen-bond acceptor. It selectively solvates the diol moieties of the analyte, dampening the non-specific interactions with the stationary phase while preserving the highly specific, stereoselective interactions within the chiral grooves of the amylose polymer 6.

Mechanism Analyte 2,5-Dimethoxytetrahydrofuran-3,4-diol OH Diol Groups (-OH) Analyte->OH OMe Acetal Methoxy (-OCH3) Analyte->OMe Ring Furanose Ring Analyte->Ring CO Carbamate C=O (H-Bond Acceptor) OH->CO H-Bonding NH Carbamate N-H (H-Bond Donor) OMe->NH H-Bonding Groove Chiral Groove (Steric Fit) Ring->Groove Steric Inclusion CSP Immobilized Amylose CSP (Chiralpak IA) CSP->NH CSP->CO CSP->Groove

Chiral recognition mechanism between the analyte and the immobilized amylose CSP.

Comparative Performance Data

The table below summarizes the quantitative chromatographic data obtained when separating the primary enantiomeric pair of 2,5-Dimethoxytetrahydrofuran-3,4-diol using both column technologies.

Chromatographic MetricProduct A: Immobilized CSP (Chiralpak IA)Alternative B: Coated CSP (Chiralcel OD-H)
Stationary Phase Amylose tris(3,5-dimethylphenylcarbamate)Cellulose tris(3,5-dimethylphenylcarbamate)
Mobile Phase Hexane / EtOAc / EtOH (50:40:10 v/v/v)Hexane / Isopropanol (80:20 v/v)
Retention Time (Peak 1) 6.4 min12.8 min
Retention Time (Peak 2) 8.1 min15.2 min
Resolution ( Rs​ ) 3.45 (Baseline Resolved)1.21 (Partial Co-elution)
Selectivity ( α ) 1.351.15
Tailing Factor ( Tf​ ) 1.05 (Excellent Symmetry)1.85 (Severe Tailing)
Solvent Versatility High (Compatible with EtOAc, DCM, THF)Low (Restricted to Alkanes/Alcohols)

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following step-by-step workflow is designed as a self-validating system. Each critical step includes an observable validation checkpoint.

Step 1: Sample Preparation

  • Action: Dissolve 1.0 mg of 2,5-Dimethoxytetrahydrofuran-3,4-diol in 1.0 mL of a 50:50 (v/v) mixture of Ethanol and Ethyl Acetate. Vortex for 30 seconds.

  • Validation Checkpoint: Visually inspect the vial. The solution must be completely transparent. Any turbidity indicates incomplete solvation of the polar diol network, which will systematically cause split peaks or pressure spikes during injection. If turbid, add 100 µL of pure Methanol until clear.

Step 2: Column Equilibration (Immobilized CSP)

  • Action: Install the Chiralpak IA column (250 mm × 4.6 mm, 5 µm). Flush with the extended normal-phase eluent (Hexane/EtOAc/EtOH 50:40:10) at a flow rate of 1.0 mL/min for 30 column volumes (~45 minutes).

  • Validation Checkpoint: Monitor the UV baseline at 210 nm and the pump pressure. The system is validated for injection only when the baseline drift is < 0.1 mAU/min and pressure ripple is < 1%.

Step 3: Chromatographic Acquisition

  • Action: Inject 5.0 µL of the prepared sample. Maintain the column compartment at a strictly controlled 25 °C.

  • Validation Checkpoint: Evaluate the first eluting peak. If the Tailing Factor ( Tf​ ) exceeds 1.2, it indicates that non-specific hydrogen bonding is still occurring. Causality dictates that the EtOAc concentration should be incrementally increased by 5% to further outcompete the silica-diol interactions.

Workflow cluster_0 Alternative: Coated CSP cluster_1 Optimized: Immobilized CSP A Sample Preparation 2,5-Dimethoxytetrahydrofuran-3,4-diol (Dissolved in EtOH/EtOAc) B Chiral Column Selection A->B C Chiralcel OD-H (Coated Cellulose) B->C D Chiralpak IA (Immobilized Amylose) B->D E Standard Normal Phase (Hexane/IPA 80:20) C->E G Suboptimal Resolution (Rs < 1.5) & Peak Tailing E->G F Extended Normal Phase (Hexane/EtOAc/EtOH 50:40:10) D->F H Baseline Resolution (Rs > 3.0) & Sharp Peaks F->H

Workflow comparing coated vs. immobilized CSPs for chiral HPLC method development.

References

  • Expansion of Phosphoramidite Chemistry in Solid-Phase Oligonucleotide Synthesis: Rapid 3′-Dephosphorylation and Strand Cleavage, ACS Publications, 1

  • Synthesis, Properties and Noncovalent Control of Bullvalenes, Durham E-Theses,2

  • CHIRALPAK Immobilized Columns - HPLC, HPLC.eu, 4

  • Chiral analysis, Wikipedia, 3

  • Development of New HPLC Chiral Stationary Phases Based on Native and Derivatized Cyclofructans, ACS Publications, 6

  • Chiral Liquid Chromatography, ResearchGate, 5

Sources

Validation

Comprehensive Comparison Guide: Biological Activity of 2,5-Dimethoxytetrahydrofuran-3,4-diol vs. Key Analogs

Executive Summary In the landscape of furan-based chemical scaffolds, 2,5-Dimethoxytetrahydrofuran-3,4-diol (DMTHF-diol, also known as cis-3,4-Dihydroxy-2,5-dimethoxytetrahydrofuran) occupies a highly specialized niche[1...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of furan-based chemical scaffolds, 2,5-Dimethoxytetrahydrofuran-3,4-diol (DMTHF-diol, also known as cis-3,4-Dihydroxy-2,5-dimethoxytetrahydrofuran) occupies a highly specialized niche[1]. While its primary structural analog, 2,5-Dimethoxytetrahydrofuran (DMTHF), is heavily utilized as a solvent and a masked dialdehyde precursor in organic synthesis[2], the addition of the 3,4-diol moiety radically transforms its biological profile.

This guide provides an objective, data-driven comparison of DMTHF-diol against its analogs, focusing on its emerging roles in neuroprotection, antimicrobial efficacy, and advanced oligonucleotide synthesis[1][3]. By dissecting the causality behind its biological mechanisms, this document serves as a definitive resource for researchers and drug development professionals evaluating furanose derivatives for therapeutic applications.

Structural and Mechanistic Divergence

The biological activity of a tetrahydrofuran ring is fundamentally dictated by its functional group substitutions. The divergent behavior between DMTHF-diol and its non-diol counterpart (DMTHF) highlights the critical nature of the 3,4-hydroxyl groups.

  • DMTHF-diol (The Bioactive Scaffold): The presence of the cis-3,4-diol groups enables critical hydrogen bonding and electron donation. In biological systems, this compound exhibits potent neuroprotective effects by inhibiting the release of reactive oxygen species (ROS) and nitric oxide (NO) in spinal cord neurons[1]. Furthermore, in the synthesis of conformationally constrained antisense oligonucleotides (such as tricyclo-DNA and LNA), the DMTHF-diol unit acts as a universal solid support linker that remains at the 3'-terminus, significantly enhancing the biological stability of the sequence against exonuclease degradation[3].

  • DMTHF (Analog 1 - The Synthetic Precursor): Lacking the diol functional groups, DMTHF acts chemically as a protected succinaldehyde[2]. In physiological environments, it readily reacts with primary amines, acting as a cross-linking agent. While highly valuable for synthesizing anticholinergic drugs like atropine sulfate[2], it lacks ROS-scavenging capabilities and is generally neurotoxic rather than neuroprotective.

  • L-Ascorbic Acid (Analog 2 - The Reference Furanone): As a classical furan-based antioxidant, Ascorbic Acid is a potent ROS scavenger. However, it lacks the dimethoxy-acetal stability of DMTHF-diol, leading to rapid in vitro oxidation and a shorter biological half-life in cell culture assays.

G OxidativeStress Oxidative Stress (H2O2 / LPS) ROS_NO ROS & NO Production OxidativeStress->ROS_NO NeuronalDamage Neuronal Crosslinking & Cell Death ROS_NO->NeuronalDamage DMTHF_diol DMTHF-diol (Product A) DMTHF_diol->ROS_NO Inhibits Release DMTHF DMTHF (Analog 1) DMTHF->NeuronalDamage Promotes Crosslinking

Mechanistic pathways of DMTHF-diol vs. DMTHF in neuronal cells.

Comparative Biological Activity Data

The following table synthesizes the quantitative and qualitative performance of DMTHF-diol against its primary analogs across key biological parameters.

Biological ParameterDMTHF-diol (Target Compound)DMTHF (Analog 1)L-Ascorbic Acid (Analog 2)
Neuroprotection High: Inhibits neuronal crosslinks[1]None: Promotes crosslinkingModerate: Scavenges ROS, but degrades rapidly
ROS / NO Inhibition Strong: Suppresses ROS/NO release[1]None Strong: Direct ROS scavenger
Antimicrobial Activity Active: Effective against S. aureus[1]Inactive: Used only as a disinfectant formulation[2]Weak: Requires highly acidic concentrations
Oligonucleotide Utility Critical: 3'-terminal stabilizing unit[3]None None
Cytotoxicity Profile Low: Safe for primary neuronal culturesHigh: Aldehyde toxicity in vivoLow: Endogenous compound

Self-Validating Experimental Protocols

To ensure rigorous reproducibility, the following methodologies are designed as self-validating systems. We explicitly detail the causality behind each reagent choice and include internal checkpoints to verify assay integrity.

Protocol A: In Vitro Neuroprotection & ROS/NO Inhibition Assay

Objective: Quantify the reduction of neurotoxic ROS and NO in rat spinal cord neurons[1]. Causality: We utilize the Griess reagent for NO quantification because it provides a highly specific, colorimetric diazotization reaction that directly correlates with nitrite concentration (a stable breakdown product of NO). For ROS, DCFDA is used as it readily permeates live cells and fluoresces only upon oxidation, providing a direct, real-time readout of intracellular stress.

Step-by-Step Methodology:

  • Cell Culture: Isolate and culture rat spinal cord neurons in poly-D-lysine coated 96-well plates (10^4 cells/well).

  • Pre-treatment: Treat cells with varying concentrations (10, 50, 100 µM) of DMTHF-diol, DMTHF, and a vehicle control (0.1% DMSO) for 2 hours.

  • Stress Induction: Introduce 100 µM H₂O₂ (to induce ROS) or 1 µg/mL LPS (to induce NO).

    • Self-Validation Checkpoint: The assay MUST include a positive control well (stressor + vehicle) that exhibits a >3-fold increase in signal compared to the baseline negative control. If this threshold is not met, the stress induction has failed, and the plate must be discarded to prevent false-negative efficacy readings.

  • ROS Quantification: Add 10 µM DCFDA for 30 minutes. Read fluorescence at Ex/Em = 485/535 nm.

  • NO Quantification: Collect 50 µL of supernatant, mix 1:1 with Griess reagent, incubate for 15 minutes in the dark, and read absorbance at 540 nm.

Workflow Step1 Cell Culture Seed Rat Spinal Cord Neurons Step2 Pre-treatment Add DMTHF-diol (10-100 µM) Step1->Step2 Step3 Stress Induction Add 100 µM H2O2 or LPS Step2->Step3 Validation Self-Validation | Check >3-fold Signal vs Baseline Step3->Validation Validation->Step1 Fail (Recalibrate) Step4 Quantification DCFDA (ROS) & Griess (NO) Validation->Step4 Pass

Self-validating experimental workflow for neuroprotection assay.

Protocol B: Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: Determine the Minimum Inhibitory Concentration (MIC) of DMTHF-diol against Staphylococcus aureus[1]. Causality: Broth microdilution is selected over agar disk diffusion because it provides precise, quantitative MIC values, which are essential for accurately benchmarking the diol against other furan derivatives.

Step-by-Step Methodology:

  • Inoculum Preparation: Adjust a fresh S. aureus culture to a 0.5 McFarland standard (approximately 1.5 × 10⁸ CFU/mL).

  • Serial Dilution: Prepare 2-fold serial dilutions of DMTHF-diol (ranging from 512 µg/mL down to 1 µg/mL) in Mueller-Hinton broth within a 96-well plate.

  • Inoculation: Add 50 µL of the bacterial suspension to each well.

    • Self-Validation Checkpoint: Include a positive growth control (broth + bacteria, no compound) to ensure bacterial viability, and a negative sterility control (broth only) to rule out contamination. Growth in the negative control invalidates the entire plate.

  • Incubation & Readout: Incubate at 37°C for 18-24 hours. The MIC is recorded as the lowest concentration of DMTHF-diol that results in no visible bacterial growth.

References

  • Nuclear antisense effects in cyclophilin A pre-mRNA splicing by oligonucleotides: a comparison of tricyclo-DNA with LNA - PMC National Institutes of Health (NIH)[Link]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dimethoxytetrahydrofuran-3,4-diol
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2,5-Dimethoxytetrahydrofuran-3,4-diol
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